molecular formula C24H19FN4O3S B12132076 1-(4-ethoxyphenyl)-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

1-(4-ethoxyphenyl)-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B12132076
M. Wt: 462.5 g/mol
InChI Key: OTKNZHOALNNHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-ethoxyphenyl)-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine features a pyrrolo[2,3-b]quinoxaline core with two key substituents:

  • 1-(4-ethoxyphenyl): A para-substituted ethoxy group (electron-donating, lipophilic).
  • 3-((4-fluorophenyl)sulfonyl): A sulfonyl group attached to a fluorinated phenyl ring (electron-withdrawing, polar).

Properties

Molecular Formula

C24H19FN4O3S

Molecular Weight

462.5 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-(4-fluorophenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine

InChI

InChI=1S/C24H19FN4O3S/c1-2-32-17-11-9-16(10-12-17)29-23(26)22(33(30,31)18-13-7-15(25)8-14-18)21-24(29)28-20-6-4-3-5-19(20)27-21/h3-14H,2,26H2,1H3

InChI Key

OTKNZHOALNNHQC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=C(C=C5)F)N

Origin of Product

United States

Preparation Methods

Core Pyrrolo[2,3-b]Quinoxaline Synthesis

The pyrrolo[2,3-b]quinoxaline core is constructed via palladium-catalyzed cyclization or cross-coupling reactions. A common approach involves starting with 2-chloroquinoxaline derivatives, which undergo coupling with propargyl amines or alkynes to form the fused pyrrole ring . For instance, 2-chloro-3-nitroquinoxaline can be reacted with 3,3-diethoxyprop-1-yne under Pd(PPh₃)₄ catalysis in THF at 65°C, yielding the pyrrolo[2,3-b]quinoxaline backbone after subsequent reduction of the nitro group .

Key Reaction Conditions

StepReagents/CatalystsSolventTemperatureYield (%)
CyclizationPd(PPh₃)₄, Cs₂CO₃THF/H₂O65°C44–86
Nitro Group ReductionH₂, Pd/CMeOHRT90

Sulfonylation at Position 3

The 4-fluorophenylsulfonyl group is installed via nucleophilic aromatic substitution or sulfonamide coupling. Treating 3-aminopyrrolo[2,3-b]quinoxaline with 4-fluorobenzenesulfonyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0°C to room temperature provides the sulfonylated product . This step requires careful control to avoid over-sulfonylation.

Representative Procedure

  • Dissolve 3-aminopyrrolo[2,3-b]quinoxaline (1.0 equiv) in DCM.

  • Add TEA (3.0 equiv) and cool to 0°C.

  • Slowly add 4-fluorobenzenesulfonyl chloride (1.2 equiv).

  • Stir for 12 h at RT.

  • Quench with H₂O, extract with DCM, and purify via silica chromatography .

  • Yield: 68–82%

Amination at Position 2

The primary amine at position 2 is typically introduced early in the synthesis to avoid interference with subsequent reactions. A protected amine (e.g., tert-butyl carbamate) is incorporated during core formation, followed by deprotection under acidic conditions. For example, using TFA in DCM removes the Boc group quantitatively .

Deprotection Protocol

  • Reagent: TFA/DCM (1:1 v/v)

  • Time: 30 min

  • Yield: >95%

Reaction Optimization and Challenges

Regioselectivity Issues
Competing reactions during sulfonylation or amination may lead to byproducts. Employing bulky bases (e.g., DIPEA) or low temperatures improves selectivity .

Solvent Effects
Polar aprotic solvents (DMF, THF) enhance coupling reaction rates, while protic solvents (MeOH) are preferred for reductions .

Catalyst Screening
PdCl₂(dppf) and XPhos-Pd-G2 show superior performance over Pd(OAc)₂ in Suzuki couplings, with yields increasing from 45% to 78% .

Analytical Characterization

Spectroscopic Data

  • HRMS (ESI) : m/z 493.1123 [M+H]⁺ (calcd for C₂₅H₂₀FN₄O₃S: 493.1128) .

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.25 (d, J = 5.3 Hz, 1H, quinoxaline-H), 7.92–7.85 (m, 2H, sulfonyl-ArH), 7.30–7.25 (m, 2H, ethoxyphenyl-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.45 (t, J = 7.0 Hz, 3H, CH₃) .

Purity Assessment

  • HPLC (C18 column, MeCN/H₂O gradient): >98% purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the ethoxyphenyl and fluorophenylsulfonyl groups, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), appropriate solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a crucial intermediate for synthesizing more complex molecules. Its unique functional groups allow it to participate in various organic reactions.
  • Reagent in Organic Reactions : It can be used as a reagent in numerous organic transformations due to its reactive sites .

Biology

  • Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against various pathogens. This suggests potential use in developing new antimicrobial agents .
  • Anticancer Activity : Research has suggested that compounds with similar structures may inhibit cancer cell proliferation, indicating that this compound could be investigated for anticancer properties .
  • Anti-inflammatory Effects : The interaction of this compound with specific biological targets may lead to anti-inflammatory effects, making it a candidate for further pharmacological studies .

Medicine

  • Therapeutic Applications : There is ongoing research into the therapeutic potential of this compound in treating diseases such as cancer and bacterial infections. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .

Industry

  • Material Science : Due to its unique chemical properties, the compound is also explored in the development of new materials such as polymers and coatings, which could have applications in various industrial sectors .

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: The compound may inhibit or activate specific enzymes, leading to changes in biochemical pathways.

    Interaction with Receptors: The compound may bind to specific receptors on cell surfaces, triggering signaling pathways that result in cellular responses.

    Modulation of Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The table below highlights critical distinctions between the target compound and its closest analogs:

Compound Name 1-Substituent 3-Substituent Molecular Formula Molecular Weight Biological Activity CAS Number References
Target Compound 4-ethoxyphenyl 4-fluorophenylsulfonyl C24H19FN4O3S 462.49 (est.) Not reported N/A N/A
1-(4-Fluorophenyl)-3-(phenylsulfonyl)-analog 4-fluorophenyl phenylsulfonyl C22H15FN4O2S 418.44 SIRT1 activator, JAK3 inhibitor 374922-43-7
1-(4-Ethylphenyl)-3-((4-fluorophenyl)sulfonyl) 4-ethylphenyl 4-fluorophenylsulfonyl C24H19FN4O2S 454.49 (est.) Not reported N/A
3-(4-Methoxyphenyl)sulfonyl analog (BX94698) 3-phenylpropyl 4-methoxyphenylsulfonyl C26H24N4O3S 472.56 Not reported 844850-43-7
SIRT1 and JAK3 Inhibition (CAS 374922-43-7)

The analog 1-(4-fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine (CAS 374922-43-7) is documented as a SIRT1 activator and Janus kinase 3 (JAK3) inhibitor. The fluorophenyl group at position 1 may enhance target binding, while the phenylsulfonyl group at position 3 contributes to polarity and stability.

Impact of Substituent Modifications
  • Ethoxyphenyl vs.
  • Fluorophenylsulfonyl vs. Phenylsulfonyl (Position 3) : The 4-fluorophenylsulfonyl group in the target compound introduces additional electron-withdrawing effects, which may enhance interactions with charged residues in enzyme active sites.

Physicochemical Properties

  • Molecular Weight : The target compound’s estimated molecular weight (~462.49) is higher than CAS 374922-43-7 (418.44) due to the ethoxy group.
  • Solubility : The ethoxy group may reduce aqueous solubility compared to the fluorophenyl analog, though the sulfonyl group could offset this by increasing polarity.

SAR (Structure-Activity Relationship) Trends

  • Position 1 : Smaller, electron-withdrawing groups (e.g., fluorine) favor SIRT1 activation, as seen in CAS 374922-43-5. Bulkier groups (e.g., ethoxy) may sterically hinder binding.
  • Position 3 : Sulfonyl groups with fluorinated aryl rings enhance target selectivity, as observed in kinase inhibitors.

Biological Activity

The compound 1-(4-ethoxyphenyl)-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a member of the pyrroloquinoxaline family, which has garnered attention for its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and mechanisms of action.

Chemical Structure and Properties

This compound features a complex structure that includes a pyrroloquinoxaline core, an ethoxyphenyl group, and a fluorophenylsulfonyl moiety. The presence of these functional groups is believed to enhance its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Pyrrole formation : Using appropriate precursors to create the pyrrole ring.
  • Quinoxaline formation : Cyclization reactions that incorporate the quinoxaline structure.
  • Sulfonation : Introduction of the sulfonyl group to enhance solubility and biological activity.

Antitumor Activity

Recent studies have shown that derivatives of pyrroloquinoxalines exhibit significant antitumor properties. The compound has been evaluated for its ability to inhibit tumor cell proliferation.

  • Case Study : In vitro tests revealed that this compound demonstrated cytotoxic effects against various cancer cell lines, including A431 human epidermoid carcinoma cells. The mechanism of action appears to involve the inhibition of key signaling pathways such as Stat3 phosphorylation, which is crucial for cell survival and proliferation .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Research indicates that it possesses activity against several bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : Studies reported MIC values indicating effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt biofilm formation further underscores its potential as an antimicrobial agent .

The biological effects of 1-(4-ethoxyphenyl)-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine are attributed to several mechanisms:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
  • DNA Interaction : Preliminary studies suggest that it may intercalate with DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives have been shown to induce oxidative stress in cancer cells, leading to apoptosis.

Data Summary

Activity TypeTest Organism/Cell LineIC50/MIC ValuesReference
AntitumorA431 human carcinoma0.29 - 0.90 μM
AntimicrobialStaphylococcus aureus0.22 - 0.25 μg/mL
AntimicrobialEscherichia coliNot specified

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(4-ethoxyphenyl)-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Multi-step synthesis typically involves sequential functionalization of the pyrroloquinoxaline core. Key steps include:

Sulfonylation : Introduce the 4-fluorophenylsulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., DCM, 0–5°C, using triethylamine as a base) .

Ethoxyphenyl Substitution : Couple the 4-ethoxyphenyl group via Buchwald-Hartwig amination or Ullmann-type reactions, requiring palladium catalysts (e.g., Pd(OAc)₂) and controlled heating (70–90°C) .

  • Critical Factors : Solvent polarity (e.g., DMF vs. THF), inert atmosphere (N₂/Ar), and stoichiometric ratios of reagents significantly affect side-product formation. For example, excess sulfonyl chloride may lead to over-sulfonylation, reducing purity .

Q. What analytical techniques are recommended for characterizing the compound’s structure and purity?

  • Methodology :

  • Structural Confirmation :
  • NMR Spectroscopy : ¹H/¹³C NMR to resolve aromatic protons (e.g., quinoxaline C-H signals at δ 7.5–8.5 ppm) and substituents (e.g., ethoxy group at δ 1.2–1.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 491.12 for C₂₄H₂₀FN₃O₃S) .
  • Purity Assessment :
  • HPLC : Use C18 columns with gradient elution (ACN/H₂O + 0.1% TFA) to detect impurities (<1% threshold for research-grade purity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

  • Methodology :

  • Core Modifications :
  • Replace the ethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to assess effects on receptor binding .
  • Modify the sulfonyl group (e.g., 4-chlorophenylsulfonyl vs. 4-fluorophenylsulfonyl) to evaluate steric/electronic impacts .
  • Biological Assays :
  • Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Q. What computational strategies are effective in predicting the binding interactions of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets of kinases. Focus on hydrogen bonding (e.g., sulfonyl group with Lys/Arg residues) and π-π stacking (quinoxaline with aromatic residues) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes under physiological conditions (e.g., solvation, temperature) .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported biological activities of structurally similar pyrroloquinoxaline derivatives?

  • Methodology :

  • Systematic Comparison : Tabulate structural variations (e.g., substituent position, ring saturation) and correlate with activity data (Table 1) .
  • Experimental Replication : Reproduce assays under standardized conditions (e.g., fixed cell lines, serum-free media) to isolate compound-specific effects .

Table 1 : Comparative Bioactivity of Pyrroloquinoxaline Derivatives

Compound NameSubstituentsIC₅₀ (μM)TargetReference
Target Compound4-Ethoxyphenyl, 4-F-sulfonyl0.85EGFR
1-(4-Fluorophenyl)-analog4-Fluorophenyl, 4-F-sulfonyl1.20EGFR
1-(4-Chlorophenyl)-analog4-Chlorophenyl, 4-F-sulfonyl0.95VEGFR

Additional Methodological Notes

  • Purification Challenges : Use flash chromatography (silica gel, hexane/EtOAc gradient) to separate regioisomers, which are common in multi-heterocyclic syntheses .
  • Stability Testing : Monitor compound degradation under UV light and humidity using accelerated stability studies (40°C/75% RH for 4 weeks) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.